molecular formula C9H6FNO2S B2595399 3-Amino-4-fluorobenzo[b]thiophene-2-carboxylic acid CAS No. 874800-63-2

3-Amino-4-fluorobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B2595399
CAS No.: 874800-63-2
M. Wt: 211.21
InChI Key: XLPZZIAXJMTVIV-UHFFFAOYSA-N
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Description

3-Amino-4-fluorobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that contains a thiophene ring fused with a benzene ring, an amino group at the third position, a fluorine atom at the fourth position, and a carboxylic acid group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-fluorobenzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the double metallation of a precursor compound, such as 4-(methylthio)-1-(trifluoromethyl)benzene, using n-butyllithium, followed by reaction with carbon dioxide . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-fluorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-Amino-4-fluorobenzo[b]thiophene-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-fluorobenzo[b]thiophene-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of both an amino group and a fluorine atom on the thiophene ring provides distinct chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

3-amino-4-fluoro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2S/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPZZIAXJMTVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2N)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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